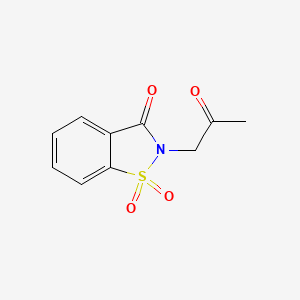

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

説明

特性

IUPAC Name |

1,1-dioxo-2-(2-oxopropyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-7(12)6-11-10(13)8-4-2-3-5-9(8)16(11,14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKYUYWVOVLHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960909 | |

| Record name | 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40506-05-6 | |

| Record name | 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-aminobenzisothiazole.

Oxopropylation: The 2-aminobenzisothiazole is then subjected to oxopropylation using a suitable oxopropylating agent under controlled conditions.

Oxidation: The resulting intermediate is oxidized to introduce the sulfone group, forming the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include oxopropylating agents and oxidizing agents.

化学反応の分析

Types of Reactions

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or sulfoxide.

Substitution: The benzisothiazolone core can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Higher oxidation state derivatives of the benzisothiazolone core.

Reduction: Sulfide or sulfoxide derivatives.

Substitution: Various substituted benzisothiazolone derivatives.

科学的研究の応用

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

Modulating Signaling Pathways: Affecting key signaling pathways that regulate cellular functions.

Inducing Apoptosis: Triggering programmed cell death in cancer cells.

類似化合物との比較

Table 1: Structural Parameters of Selected Derivatives

The 2-oxopropyl group in the target compound introduces steric bulk and electronic effects, reducing planarity compared to saccharin but enhancing reactivity for cyclization reactions .

Crystallographic and Hydrogen-Bonding Features

Crystal structures reveal distinct packing patterns due to substituent variations:

- Saccharin forms layered structures via C–H⋯O hydrogen bonds (D–H⋯A distances: 2.29–2.49 Å) .

- The 2-methyl derivative exhibits intermolecular C–H⋯O interactions (H⋯A = 2.29 Å) and π-π stacking (3.358 Å) .

- The 2-(3-chlorophenyl) derivative lacks classical hydrogen bonds but stabilizes via C–H⋯O (H⋯A = 2.49 Å) and halogen interactions .

- The target compound favors intramolecular C–H⋯O bonds (H⋯A = 2.49 Å), reducing intermolecular cohesion .

Enzyme Inhibition

Table 3: Bioactivity Profiles

生物活性

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known by its CAS number 40506-05-6, is a member of the benzisothiazolone class. This compound is notable for its oxopropyl and sulfone functional groups, which contribute to its biological activity and potential applications in various fields, including medicinal chemistry and industrial applications.

Chemical Structure and Properties

- Molecular Formula : C10H9NO4S

- Molecular Weight : 229.25 g/mol

- CAS Number : 40506-05-6

The compound features a benzisothiazolone core structure, characterized by the presence of a sulfone group and an oxopropyl moiety. This unique combination of functional groups enhances its reactivity and biological interactions.

The biological activity of this compound has been investigated in various studies, revealing several potential mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways crucial for disease progression.

- Signaling Pathway Modulation : It has been shown to modulate key signaling pathways involved in cellular functions, potentially leading to therapeutic effects.

- Induction of Apoptosis : Research indicates that this compound may trigger programmed cell death in cancer cells, making it a candidate for anticancer therapies.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects:

- Acute Toxicity : The compound has been classified under acute toxicity categories, indicating potential risks upon exposure.

- Chronic Effects : Long-term studies suggest that repeated exposure may lead to histopathological changes in certain tissues.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against common pathogens.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against E. coli and S. aureus at concentrations above 50 µg/mL.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxic effects on cancer cell lines.

- Methodology : MTT assay conducted on breast cancer (MCF-7) and lung cancer (A549) cells.

- Results : IC50 values were found to be 30 µM for MCF-7 and 25 µM for A549 cells.

-

Toxicological Evaluation :

- Objective : To determine the safety profile through repeated dose studies.

- Methodology : Wistar rats were administered varying doses over a month.

- Results : Observed no significant adverse effects at lower doses; however, higher doses resulted in stomach lesions.

Data Summary Table

| Study Type | Pathogen/Cell Line | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial Study | E. coli | 50 | Significant inhibition |

| Antimicrobial Study | S. aureus | 50 | Significant inhibition |

| Anticancer Study | MCF-7 | 30 | IC50 = 30 µM |

| Anticancer Study | A549 | 25 | IC50 = 25 µM |

| Toxicological Study | Wistar Rats | Varies | No adverse effects at low doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。